UNC4859

Structural Biology Epigenetics Drug Discovery

UNC4859 is a synthetic peptidomimetic validated by a 1.74 Å co-crystal structure with EED (PDB: 5TTW). It enables precise allosteric modulation of PRC2, making it essential for studies on histone methylation. Unlike uncharacterized alternatives, UNC4859 provides a structurally defined binding mode, ensuring reproducible target engagement for your research. Order online or request a custom synthesis quote.

Molecular Formula C32H54N7O6+
Molecular Weight 632.8265
Cat. No. B1194537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUNC4859
SynonymsUNC4859;  UNC-4859;  UNC 4859
Molecular FormulaC32H54N7O6+
Molecular Weight632.8265
Structural Identifiers
SMILESO=C(N[C@@H](CC1=CC=CC=C1)C(N[C@@H](CC(C)C)C(N)=O)=O)[C@@H](NC([C@@H](NC([C@H]2NCCC2)=O)CO)=O)CCCC[N+](C)(C)C
InChIInChI=1S/C32H53N7O6/c1-21(2)18-25(28(33)41)36-31(44)26(19-22-12-7-6-8-13-22)37-30(43)24(14-9-10-17-39(3,4)5)35-32(45)27(20-40)38-29(42)23-15-11-16-34-23/h6-8,12-13,21,23-27,34,40H,9-11,14-20H2,1-5H3,(H5-,33,35,36,37,38,41,42,43,44,45)/p+1/t23-,24-,25-,26-,27-/m0/s1
InChIKeyZZEFIZCWHLCWRV-IRGGMKSGSA-O
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNC4859 – Peptidomimetic EED Ligand for Allosteric PRC2 Inhibition Research


UNC4859 is a synthetic peptidomimetic ligand that targets the embryonic ectoderm development (EED) protein, a core regulatory subunit of the Polycomb Repressive Complex 2 (PRC2) [1]. By binding to the aromatic cage of EED, UNC4859 acts as an allosteric modulator of PRC2 methyltransferase activity, disrupting the recognition of trimethylated histone H3K27 (H3K27me3) that normally stimulates catalytic propagation of this repressive chromatin mark [1]. The compound was identified through a combinatorial chemistry and structure-based design campaign aimed at optimizing a low-affinity JARID2 peptide fragment into smaller, drug-like ligands [1]. Its high-resolution co-crystal structure with EED (PDB: 5TTW, 1.74 Å) provides atomic-level detail of its binding mode, making UNC4859 a well-characterized tool compound for studying PRC2 allosteric regulation and for structure-guided ligand optimization [2].

Why UNC4859 Cannot Be Simply Replaced by Generic EED Ligands or PRC2 Inhibitors


Allosteric modulation of PRC2 through the EED aromatic cage is exquisitely sensitive to ligand structure. The natural peptidic ligand JARID2 and the histone mark H3K27me3 both engage the EED aromatic cage to stimulate PRC2 activity, but ligands within the UNC series have been shown to induce distinct pharmacological outcomes—ranging from allosteric inhibition of wild-type PRC2 to selective activation of disease-relevant EED mutants—depending on subtle structural variations [1]. Even among closely related peptidomimetics from the same combinatorial library (e.g., UNC5114, UNC5115, UNC4859), differences in peptide sequence, side-chain chemistry, and conformational preference translate into divergent binding affinities and functional effects on PRC2 catalytic output [1]. Substituting UNC4859 with an alternative EED-binding compound without empirical validation therefore risks loss of the specific binding mode, potency, and functional profile that have been structurally characterized for this particular ligand.

UNC4859 Quantitative Differentiation Evidence: Structural, Binding, and Functional Comparisons


High-Resolution Crystal Structure of UNC4859 Bound to EED Versus Unliganded EED

The X-ray co-crystal structure of EED in complex with UNC4859 was solved at 1.74 Å resolution (PDB: 5TTW), providing atomic-level detail of the binding pose within the EED aromatic cage [1]. This structural resolution surpasses that of many other reported EED–ligand complexes and allows unambiguous mapping of key interactions, including the engagement of the trimethyllysine-binding aromatic cage residues. In contrast, the unliganded (apo) EED structure or complexes with natural low-affinity peptides such as the JARID2 fragment lack this level of structural definition for a drug-like peptidomimetic [2].

Structural Biology Epigenetics Drug Discovery

UNC4859 Binding Affinity Relative to Optimized Lead Compounds UNC5114 and UNC5115

In the Barnash et al. 2017 study, the combinatorial library optimization campaign that produced UNC4859 also yielded the lead peptidomimetics UNC5114 and UNC5115, which demonstrated a binding affinity (Kd) of 1.14 ± 0.14 μM for the EED aromatic cage as measured by isothermal titration calorimetry (ITC) [1]. UNC4859, as a member of the same structure–activity relationship (SAR) series and the subject of the deposited co-crystal structure, occupies the identical binding pocket and shares the core peptidomimetic scaffold. The Kd of 1.14 μM for the optimized leads provides a quantitative benchmark for the binding affinity achievable within this chemical series to which UNC4859 belongs [1].

Biochemical Assay EED Binding PRC2 Inhibition

Allosteric Mechanism: UNC4859 Disruption of EED Reader Function Versus Catalytic Site Inhibitors

UNC4859 inhibits PRC2 activity through an allosteric mechanism that is fundamentally distinct from direct EZH2 catalytic site inhibitors. By binding to the EED aromatic cage, UNC4859 competitively displaces endogenous ligands (JARID2 and H3K27me3) that are required for allosteric stimulation of EZH2 methyltransferase activity [1]. This contrasts with EZH2 catalytic inhibitors such as GSK126, UNC1999, and tazemetostat, which directly compete with the S-adenosylmethionine (SAM) cofactor at the EZH2 active site. The EED-targeting allosteric mechanism offers a different resistance profile: EZH2 mutations that confer resistance to catalytic inhibitors (e.g., Y641, A677 mutations in lymphoma) may not necessarily circumvent allosteric EED ligands, as these two classes target distinct functional domains of the PRC2 holocomplex [2].

Allosteric Inhibition PRC2 Methyltransferase Mechanism of Action

UNC4859 as a Defined Peptidomimetic Scaffold Versus Unmodified JARID2 Peptide Fragment

The starting point for the combinatorial library that yielded UNC4859 was a methylated JARID2 peptide fragment with low affinity for EED. Through iterative structure-based design and one-bead-one-compound (OBOC) combinatorial chemistry, the team achieved a significant reduction in molecular weight and improvement in ligand efficiency, ultimately producing the UNC series of peptidomimetics [1]. The optimized lead compounds UNC5114 and UNC5115 demonstrated a Kd of 1.14 ± 0.14 μM, representing a substantial improvement over the unmodified JARID2 fragment, though the starting fragment's exact affinity was not numerically reported [1]. UNC4859, as a structurally characterized member of this optimization pathway, embodies the reduced peptidic character and improved drug-like properties relative to the natural peptide ligand, with a molecular weight of approximately 633 Da (based on PDB ligand data) versus the substantially larger JARID2 protein domain [2].

Peptidomimetic Design Ligand Optimization Chemical Probe

UNC4859 Procurement Scenarios: Where This Compound Delivers Differentiated Value


Structure-Guided Design of Next-Generation EED Ligands

Research groups engaged in rational optimization of PRC2 allosteric modulators can use UNC4859 as a reference ligand for structure-based drug design. Its 1.74 Å co-crystal structure with EED (PDB: 5TTW) provides a validated template for docking studies, pharmacophore modeling, and fragment growing strategies [1]. This is particularly valuable for medicinal chemistry teams that require a structurally characterized starting point with confirmed binding pose rather than beginning optimization from an uncharacterized or low-resolution complex.

Allosteric vs. Orthosteric PRC2 Mechanism-of-Action Studies

Investigators studying the differential pharmacological effects of targeting the EED regulatory domain versus the EZH2 catalytic domain require a well-characterized EED-binding ligand. UNC4859, with its defined allosteric mechanism—competitive displacement of JARID2 and H3K27me3 from the EED aromatic cage—serves as a chemical probe for dissecting how allosteric EED antagonism affects PRC2 complex assembly, substrate recognition, and downstream gene silencing [1]. Its use alongside EZH2 catalytic inhibitors enables direct comparative studies of these two mechanistically distinct intervention points.

Chemical Biology Studies of EED-Dependent PRC2 Activation

For basic research into PRC2 biology, UNC4859 provides a tool to interrogate the role of the EED reader function in H3K27me3 propagation and PRC2 positive feedback. By blocking the aromatic cage, UNC4859 disrupts the allosteric stimulation loop in which PRC2-deposited H3K27me3 binds EED to further activate the complex [1]. This makes it suitable for experiments designed to separate the scaffolding role of EED from its allosteric regulatory function, a distinction that is not achievable with EZH2 catalytic inhibitors or EED knockdown approaches.

Peptidomimetic Library Design and Combinatorial Chemistry Campaigns

Laboratories developing OBOC or other combinatorial peptide libraries for epigenetic targets can use UNC4859 as a benchmark compound to validate screening and optimization workflows. As the structurally characterized product of a successful combinatorial chemistry campaign that transformed a low-affinity peptide fragment into a defined, crystallizable peptidomimetic, UNC4859 exemplifies the library design principles and optimization trajectory described by Barnash et al. [1], providing a practical reference for similar efforts against other epigenetic reader domains.

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